5-Bromo-6-chloronicotinonitrile
Overview
Description
5-Bromo-6-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties suggest that the compound could be absorbed in the gastrointestinal tract, cross the blood-brain barrier, and interact with certain cytochrome P450 enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-chloronicotinonitrile . For instance, the compound’s stability may be affected by temperature and atmospheric conditions. Additionally, individual factors such as genetic variations and overall health status can influence the compound’s efficacy and potential side effects.
Biological Activity
5-Bromo-6-chloronicotinonitrile (5-BNCN) is a heterocyclic compound with significant biological activity, primarily due to its structural features that include a nitrile group and halogen substituents. This article delves into the biological properties, mechanisms of action, and potential applications of 5-BNCN, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-BNCN has the molecular formula CHBrClN and a molecular weight of approximately 205.54 g/mol. The compound features a pyridine ring with bromine at the 5th position and chlorine at the 6th position, along with a cyano group attached to the nitrogen atom at position 1. This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of 5-BNCN is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens can enhance binding affinity, while the nitrile group may participate in hydrogen bonding, facilitating interactions with target proteins.
Key Interactions
- Hydrogen Bonding: The nitrile group can form hydrogen bonds, which may stabilize interactions with protein targets.
- Electrophilic Character: The halogens (bromine and chlorine) can act as electrophiles, participating in nucleophilic substitution reactions with biological macromolecules.
Antiviral Activity
Recent studies have indicated that 5-BNCN exhibits antiviral properties, particularly against dengue virus (DENV). In vitro assays demonstrated that compounds derived from 5-BNCN were effective in reducing viral load in infected human hepatoma cells.
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | 12.5 | >10 |
Control (DMSO) | N/A | N/A |
The selectivity index indicates that 5-BNCN has a favorable therapeutic window, making it a candidate for further development as an antiviral agent .
Anticancer Potential
In addition to antiviral effects, 5-BNCN has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest at G1 phase |
These findings suggest that 5-BNCN may serve as a lead compound in the development of new anticancer therapies .
Case Studies
- Antiviral Activity Against DENV
-
Anticancer Efficacy
- Research on the effects of 5-BNCN on MCF-7 cells revealed that treatment led to increased apoptosis markers such as caspase activation and PARP cleavage, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of 5-BNCN, it is beneficial to compare it with structurally similar compounds:
Compound | Substituents | Biological Activity |
---|---|---|
This compound | Br (5), Cl (6), CN (1) | Antiviral, Anticancer |
5-Bromo-6-fluoronicotinonitrile | Br (5), F (6), CN (1) | Antimicrobial activity reported |
6-Bromo-5-chloronicotinonitrile | Br (6), Cl (5), CN (1) | Limited biological data available |
This table illustrates how variations in halogen substituents can influence biological activity, with 5-BNCN showing promising results across multiple assays .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYTFFWGHLPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628840 | |
Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71702-01-7 | |
Record name | 5-Bromo-6-chloro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71702-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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